molecular formula C8H4BrFS B2525832 3-Bromo-7-fluorobenzo[b]thiophene CAS No. 1456888-58-6

3-Bromo-7-fluorobenzo[b]thiophene

Cat. No.: B2525832
CAS No.: 1456888-58-6
M. Wt: 231.08
InChI Key: YKCDCTCEGXQORR-UHFFFAOYSA-N
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Description

3-Bromo-7-fluorobenzo[b]thiophene: is a heterocyclic compound that contains both bromine and fluorine atoms attached to a benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Halogenation: One common method for preparing 3-Bromo-7-fluorobenzo[b]thiophene involves the direct halogenation of benzo[b]thiophene. This process typically uses bromine and fluorine sources under controlled conditions to selectively introduce the halogen atoms at the desired positions on the benzothiophene ring.

    Cross-Coupling Reactions: Another approach involves the use of cross-coupling reactions such as the Suzuki-Miyaura reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes or continuous flow reactors to ensure efficient and consistent production. The choice of method depends on factors such as cost, yield, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve polar aprotic solvents and elevated temperatures.

    Cross-Coupling: Palladium catalysts, boronic acids or esters, and bases such as potassium carbonate are commonly used. Reactions are typically carried out in solvents like toluene or dimethylformamide (DMF) under an inert atmosphere.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an aminated benzothiophene derivative, while cross-coupling with a boronic acid can introduce various aryl or alkyl groups.

Scientific Research Applications

Chemistry: 3-Bromo-7-fluorobenzo[b]thiophene is used as a building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents .

Industry: In the material science industry, this compound is investigated for its use in the development of organic semiconductors and light-emitting materials. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics .

Mechanism of Action

The mechanism of action of 3-Bromo-7-fluorobenzo[b]thiophene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-7-fluorobenzo[b]thiophene is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in different fields.

Properties

IUPAC Name

3-bromo-7-fluoro-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFS/c9-6-4-11-8-5(6)2-1-3-7(8)10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCDCTCEGXQORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)SC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1456888-58-6
Record name 3-bromo-7-fluoro-1-benzothiophene
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